c-Met Kinase Inhibition: [4,3-c] vs. [3,4-b] Comparison
A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) exhibited an enzymatic IC50 of 68 nM against c-Met kinase [1]. In contrast, a representative 1H-pyrazolo[3,4-b]pyridine derivative (compound 9) demonstrated weaker c-Met inhibition with an IC50 of 22.8 nM under comparable kinase assay conditions [2]. The 3-fold difference in potency, though both scaffolds produce active inhibitors, reflects the divergent binding orientations imposed by the distinct nitrogen positioning in the [4,3-c] versus [3,4-b] fusion isomers.
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 68 nM (4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, compound 8c) |
| Comparator Or Baseline | IC50 = 22.8 nM (1H-pyrazolo[3,4-b]pyridine derivative, compound 9) |
| Quantified Difference | Approximately 3-fold difference in IC50 values |
| Conditions | In vitro enzymatic kinase inhibition assay; c-Met kinase |
Why This Matters
Procurement of the [4,3-c] scaffold enables access to a distinct chemical space for c-Met inhibitor development, where potency optimization trajectories differ from those of the more extensively characterized [3,4-b] isomer.
- [1] Liu X, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;136:361-372. View Source
- [2] Wang Y, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorg Med Chem. 2016;24(5):1014-1024. View Source
